1-Cyclopropyl-2-ethylpiperazine
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Overview
Description
1-Cyclopropyl-2-ethylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The unique structure of this compound, which includes a cyclopropyl group and an ethyl group attached to the piperazine ring, makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-ethylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring-opening of aziridines under the action of N-nucleophiles, followed by cyclization .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cyclization reactions can efficiently produce piperazines with high regio- and stereochemical control . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-Cyclopropyl-2-ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-ethylpiperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: Similar in structure but lacks the cyclopropyl group.
1-Cyclopropylpiperazine: Similar but lacks the ethyl group.
1-Cyclopropyl-4-methylpiperazine: Contains a methyl group instead of an ethyl group.
Uniqueness
1-Cyclopropyl-2-ethylpiperazine is unique due to the presence of both a cyclopropyl and an ethyl group attached to the piperazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-cyclopropyl-2-ethylpiperazine |
InChI |
InChI=1S/C9H18N2/c1-2-8-7-10-5-6-11(8)9-3-4-9/h8-10H,2-7H2,1H3 |
InChI Key |
ZXTNMKVILUZBEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCN1C2CC2 |
Origin of Product |
United States |
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